molecular formula C19H17N3O3S B11559638 2-(2-methylphenoxy)-N'-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide

2-(2-methylphenoxy)-N'-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B11559638
M. Wt: 367.4 g/mol
InChI Key: VHFWBLODEIFAPB-MTJSOVHGSA-N
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Description

2-(2-methylphenoxy)-N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of aromatic rings, a furan ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the hydrazide: The reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 5-(pyridin-2-ylsulfanyl)furan-2-carbaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The presence of multiple aromatic rings and heteroatoms may allow it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    5-(pyridin-2-ylsulfanyl)furan-2-carbaldehyde: Another precursor used in the condensation reaction.

    N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide: A structurally similar compound lacking the 2-methylphenoxy group.

Uniqueness

The uniqueness of 2-(2-methylphenoxy)-N’-{(Z)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}acetohydrazide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both a hydrazide and a furan ring, along with the pyridine and phenoxy groups, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(Z)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N3O3S/c1-14-6-2-3-7-16(14)24-13-17(23)22-21-12-15-9-10-19(25-15)26-18-8-4-5-11-20-18/h2-12H,13H2,1H3,(H,22,23)/b21-12-

InChI Key

VHFWBLODEIFAPB-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C\C2=CC=C(O2)SC3=CC=CC=N3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)SC3=CC=CC=N3

Origin of Product

United States

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